

(2S,4R)-DS89002333: A Targeted Approach for Fibrolamellar Hepatocellular Carcinoma

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Fibrolamellar hepatocellular carcinoma (FL-HCC) is a rare and aggressive liver cancer that predominantly affects adolescents and young adults, and notably, it arises in individuals without underlying liver disease.[1][2] A defining molecular characteristic of FL-HCC is a specific chromosomal deletion that results in the formation of a DNAJB1-PRKACA fusion gene.[3][4] This fusion event leads to the constitutive activation of the protein kinase A (PKA) signaling pathway, a key driver of tumorigenesis in this cancer.[2][3] (2S,4R)-DS89002333 is a potent and orally active inhibitor of the catalytic subunit of PKA (PRKACA), representing a promising targeted therapeutic strategy for FL-HCC.[1][5][6] Preclinical studies have demonstrated its ability to inhibit the growth of FL-HCC cells both in laboratory settings and in animal models.[1] [2] This document provides a comprehensive technical overview of (2S,4R)-DS89002333, including its mechanism of action, preclinical data, and detailed experimental protocols.

Mechanism of Action and Preclinical Efficacy

(2S,4R)-DS89002333 exerts its anti-tumor effects by directly targeting the aberrantly activated PKA signaling pathway in FL-HCC. The DNAJB1-PRKACA fusion protein leads to uncontrolled kinase activity, which drives cancer cell growth and survival.[2] **(2S,4R)-DS89002333** is a highly potent inhibitor of PRKACA, with a demonstrated ability to suppress this oncogenic signaling.

In Vitro Activity



In biochemical assays, DS89002333 demonstrated potent inhibition of PRKACA with a half-maximal inhibitory concentration (IC50) in the nanomolar range. This potent activity translates to cellular models, where it effectively inhibits the phosphorylation of downstream targets of PKA, such as CREB (cAMP response element-binding protein).

| Assay | Parameter | Value | Cell Line/System |
|---|-----------|--------|-------------------|
| PRKACA Inhibition | IC50 | 0.3 nM | Biochemical Assay |
| CREB Phosphorylation Inhibition | IC50 | 50 nM | NIH/3T3 cells |
| Quantitative data on the in vitro activity of DS89002333.[1][7] | | | |

In Vivo Anti-Tumor Activity

The anti-tumor efficacy of DS89002333 has been evaluated in two key preclinical models of FL-HCC: an allograft model using NIH/3T3 cells engineered to express the DNAJB1-PRKACA fusion gene, and a patient-derived xenograft (PDX) model, which more closely mimics the human disease.

In the NIH/3T3-fusion allograft model, oral administration of DS89002333 resulted in anti-tumor activity without causing weight loss in the animals.[7] More significantly, in an FL-HCC PDX model, DS89002333 demonstrated significant tumor growth inhibition.[1][7] While a temporary loss of body weight was observed at the higher dose, it was reversible with continued treatment.[7]

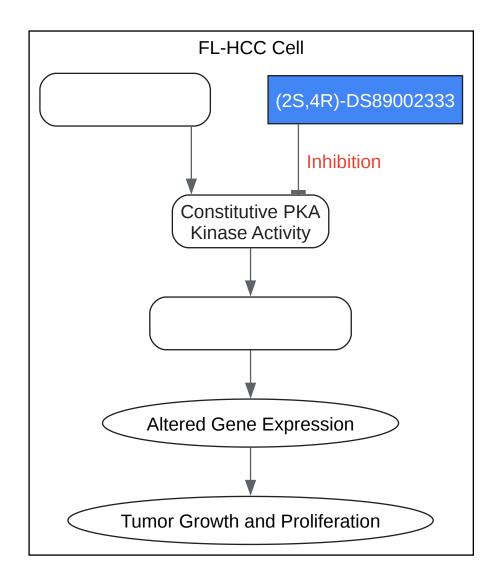


| Model Type | Animal Model | Dosage and Administration | Treatment Duration | Observed Outcome |
|--|---|--------------------------------------|-----------------------|--|
| Allograft | Female nude mice with NIH/3T3-fusion cells | 12.5, 50 mg/kg, oral, twice daily | 5 days | Exhibited anti- tumor activity with no body weight loss.[7] |
| Patient-Derived Xenograft (PDX) | Female NOD SCID mice | 3, 30 mg/kg, oral, twice daily | 22 days | Significant tumor inhibition. Temporary body weight loss at 30 mg/kg, which resolved with continued dosing.[7] |
| Summary of in vivo preclinical studies of DS89002333 in FL-HCC models. | | | | |

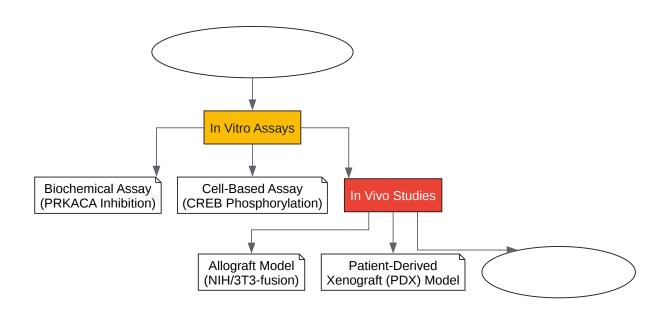
Signaling Pathway and Experimental Workflow

The central role of the DNAJB1-PRKACA fusion in driving FL-HCC provides a clear therapeutic target. The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating inhibitors like (2S,4R)-DS89002333.









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